molecular formula C18H21FN4O B4550957 N-(3-FLUORO-4-METHYLPHENYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

N-(3-FLUORO-4-METHYLPHENYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4550957
M. Wt: 328.4 g/mol
InChI Key: UKLCHDPMWNTGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-FLUORO-4-METHYLPHENYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a useful research compound. Its molecular formula is C18H21FN4O and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-fluoro-4-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is 328.16993947 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin 1A Receptors in Alzheimer's Disease

A derivative of N-(3-fluoro-4-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, labeled with F-18 for positron emission tomography (PET) imaging, was used to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. This study highlighted the potential of the compound as a molecular imaging probe to assess the receptor densities significantly decreased in Alzheimer's disease, correlating these decreases with clinical symptoms and providing insights into the disease's pathology and progression (Kepe et al., 2006).

Dopamine D4 Receptors Imaging

Another derivative was synthesized for potential application in imaging dopamine D4 receptors, highlighting the compound's versatility in studying different neurotransmitter systems in the brain. The synthesis process showcased the compound's adaptability for radio-labeling and potential use in neuropharmacological research, providing insights into receptor distribution and function (Eskola et al., 2002).

5-HT1A Receptors Imaging Comparison

The compound was also used in comparing the efficacy of two different PET radioligands for imaging 5-HT1A receptors in humans. This research underscores the compound's contribution to developing more effective imaging agents for studying serotonin receptors, which are critical in various neurological disorders (Choi et al., 2015).

Motilin Receptor Agonist

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a novel small molecule motilin receptor agonist derived from the compound, highlighting its utility in gastrointestinal research. This application demonstrates the compound's therapeutic potential beyond neurology, contributing to treatments aimed at gastrointestinal motility disorders (Westaway et al., 2009).

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c1-14-2-3-16(12-17(14)19)21-18(24)23-10-8-22(9-11-23)13-15-4-6-20-7-5-15/h2-7,12H,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLCHDPMWNTGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-FLUORO-4-METHYLPHENYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.